molecular formula C10H11ClF2O3S B1406393 4-Butoxy-2,6-difluorobenzenesulfonyl chloride CAS No. 1706431-01-7

4-Butoxy-2,6-difluorobenzenesulfonyl chloride

Cat. No.: B1406393
CAS No.: 1706431-01-7
M. Wt: 284.71 g/mol
InChI Key: ISSVHISYDYYKED-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C10H11ClF2O3S and a molecular weight of 284.71 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of butoxy and difluoro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butoxy-2,6-difluorobenzenesulfonyl chloride can be synthesized through the reaction of difluorophenyllithium with sulfuryl chloride . The process involves the following steps:

    Formation of Difluorophenyllithium: This intermediate is prepared by reacting 2,6-difluorobenzene with an organolithium reagent.

    Reaction with Sulfuryl Chloride: The difluorophenyllithium is then reacted with sulfuryl chloride to form 2,6-difluorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Acid or base catalysts depending on the reaction

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

4-Butoxy-2,6-difluorobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxy-2,6-difluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxy-2,6-difluorobenzenesulfonyl chloride is unique due to the presence of both butoxy and difluoro substituents, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to its analogs.

Properties

IUPAC Name

4-butoxy-2,6-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O3S/c1-2-3-4-16-7-5-8(12)10(9(13)6-7)17(11,14)15/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSVHISYDYYKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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